molecular formula C5H6N6S B3360570 2,8-Diamino-3,7-dihydropurine-6-thione CAS No. 89323-36-4

2,8-Diamino-3,7-dihydropurine-6-thione

Cat. No.: B3360570
CAS No.: 89323-36-4
M. Wt: 182.21 g/mol
InChI Key: BJIUPQWGYKDQNO-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Modern Chemical and Biochemical Sciences

Purine derivatives are fundamental to numerous biological processes. As integral components of nucleic acids, energy carriers like adenosine (B11128) triphosphate (ATP), and signaling molecules such as cyclic adenosine monophosphate (cAMP), they are central to the functioning of all living organisms. nih.govnumberanalytics.com The structural versatility of the purine scaffold has allowed for the development of a wide range of synthetic analogs with diverse therapeutic applications. These derivatives have been successfully developed as anticancer, antiviral, and immunosuppressive agents, highlighting the enduring importance of purine chemistry in drug discovery and development. nih.govresearchgate.net

Structural Characteristics and Unique Features of the 2,8-Diamino-3,7-dihydropurine-6-thione Scaffold

The this compound molecule possesses a unique combination of functional groups that are expected to confer specific chemical properties. The purine core, a bicyclic heteroaromatic system, is substituted with two amino groups at the C2 and C8 positions and a thione group at the C6 position. The dihydro nature of the purine ring at the 3 and 7 positions suggests a degree of conformational flexibility. The presence of two primary amino groups offers multiple sites for hydrogen bonding, which can be crucial for molecular recognition and interaction with biological targets. The thione group at the C6 position is a key feature, known to be important for the biological activity of many thiopurine drugs.

Table 1: Key Structural Features of this compound

FeatureDescription
Core StructurePurine (dihydropurine)
Substituent at C2Amino group (-NH2)
Substituent at C6Thione group (=S)
Substituent at C8Amino group (-NH2)
SaturationDihydro at N3 and N7

Historical Context of Thiopurine and Diaminopurine Research (General Academic Perspectives)

The study of thiopurines has a rich history, dating back to the mid-20th century with the synthesis and investigation of 6-mercaptopurine (B1684380) (6-MP) and thioguanine. nih.govwikipedia.org These compounds were among the first effective chemotherapeutic agents for leukemia and remain in clinical use today. nih.gov The discovery of their mechanism of action, involving incorporation into DNA and RNA and inhibition of purine metabolism, laid the groundwork for the development of other antimetabolites. wikipedia.org

Diaminopurine research has also yielded significant discoveries. 2,6-Diaminopurine was investigated for its potential as an anticancer agent and has been found to have antiviral properties. google.com More recently, diaminopurine derivatives have been explored for their ability to form a more stable base pair with thymine (B56734) in DNA, a property that has implications for the study of nucleic acid structure and the development of novel therapeutic and diagnostic tools. springernature.com The convergence of these two research streams in a molecule like this compound suggests a rich potential for novel biological activity.

Current Research Gaps and Emerging Avenues for this compound

Emerging avenues for research on this molecule could include:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain pure this compound, followed by comprehensive spectroscopic and structural analysis.

Biological Evaluation: Screening the compound for a range of biological activities, including anticancer, antiviral, and immunosuppressive effects, building upon the known properties of related thiopurines and diaminopurines.

Enzyme Inhibition Studies: Investigating the potential of this compound to inhibit key enzymes in purine metabolism or other relevant biological pathways.

Nucleic Acid Interactions: Exploring the incorporation of this molecule into oligonucleotides to study its effects on DNA and RNA structure and function.

Scope and Objectives of Proposed Academic Research on this compound

A proposed academic research project on this compound would aim to address the existing knowledge gap and explore its scientific potential.

The primary objectives would be:

To develop a robust synthetic protocol for this compound. This would involve exploring different synthetic strategies, potentially starting from commercially available diaminopyrimidines and utilizing thiolation and cyclization reactions.

To fully characterize the chemical structure and physicochemical properties of the synthesized compound. This would include obtaining detailed NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy data. X-ray crystallography would be employed to determine its three-dimensional structure.

To conduct a preliminary in vitro biological evaluation of this compound. This would involve screening for cytotoxicity against a panel of cancer cell lines and assessing its potential antiviral and immunomodulatory activities.

To investigate the mechanism of action of any observed biological activity. This could involve studies on its effects on cellular processes such as DNA synthesis, cell cycle progression, and apoptosis.

Table 2: Proposed Research Plan

PhaseObjectiveKey Activities
1SynthesisRoute development, optimization, purification.
2CharacterizationNMR, MS, IR, X-ray crystallography, pKa, solubility.
3Biological ScreeningCytotoxicity assays, antiviral assays, immune cell assays.
4Mechanistic StudiesCell cycle analysis, apoptosis assays, enzyme inhibition.

By systematically addressing these objectives, a comprehensive understanding of the chemical and biological properties of this compound can be established, paving the way for its potential application in various fields of scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-diamino-3,7-dihydropurine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIUPQWGYKDQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=S)N)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396555
Record name AC1MXXN8
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-36-4
Record name NSC32793
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1MXXN8
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Synthetic Methodologies and Chemical Derivatization of 2,8 Diamino 3,7 Dihydropurine 6 Thione

Retrosynthetic Analysis for the 2,8-Diamino-3,7-dihydropurine-6-thione Core

A logical retrosynthetic analysis of this compound suggests a disconnection of the purine (B94841) ring system into a more accessible pyrimidine (B1678525) precursor. The core strategy revolves around the well-established Traube purine synthesis, which involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine ring.

The key disconnections are as follows:

C8-N9 and C4-N3 bond cleavage: This leads back to a 4,5,6-triaminopyrimidine derivative. The C8-amino group can be introduced from a suitable one-carbon synthon with an amino group equivalent, and the C6-thione can be installed from a corresponding hydroxyl or chloro precursor.

Alternative C-N bond cleavages: A more practical approach involves the disconnection of the N7-C8 and N9-C8 bonds of the imidazole ring, leading to a 4,5-diaminopyrimidine (B145471) precursor. This is the foundation of the Traube synthesis.

Following the Traube approach, a plausible forward synthesis would commence with a suitably substituted pyrimidine. A key intermediate would be a 2,4,5-triamino-6-halopyrimidine or a 2,4,5-triamino-6-hydroxypyrimidine. The imidazole ring can then be formed by cyclization with a one-carbon source. The thione functionality at C6 can be introduced either before or after the purine ring formation. A potential pathway involves the thionation of a corresponding purine-6-one precursor.

Development and Optimization of Novel Synthetic Pathways to this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available pyrimidine derivatives.

Regioselective Synthesis Strategies

The regioselective construction of the target molecule is crucial. A common strategy involves the use of 2,4-diamino-6-chloropyrimidine as a starting material. Nitrosation at the 5-position, followed by reduction, yields 2,4,5-triamino-6-chloropyrimidine. Subsequent cyclization with a suitable reagent can form the imidazole ring.

A key challenge is the regioselective introduction of the amino group at the C8 position and the thione at the C6 position. One potential route involves the synthesis of 2-amino-6,8-dichloropurine as an intermediate. The greater reactivity of the C6-chloro group towards nucleophilic substitution allows for selective thionation at this position, followed by amination at the C8 position. The synthesis of 2,6-diamino-substituted purines often starts from 2,6-dichloropurine, where nucleophilic substitution occurs selectively first at the 6-position and then at the 2-position. arkat-usa.org

Another approach could involve the synthesis of 2-amino-6-hydroxy-8-mercaptopurine (B14735), which can then be converted to the desired product. A patented method describes the synthesis of 2-amino-6,8-dimercaptopurine from 2-amino-6-hydroxy-8-mercaptopurine by heating with phosphorus pentasulfide in pyridine. numberanalytics.com This dimercapto intermediate could potentially undergo regioselective amination.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic pathway is highly dependent on the optimization of reaction conditions for each step. This includes the choice of solvents, temperature, catalysts, and reaction times. For instance, in the Traube synthesis, the cyclization step using formic acid or its derivatives can be optimized by adjusting the temperature and reaction time to maximize the yield of the purine core. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of purine derivatives. nih.gov For example, microwave-assisted amination of chloropurine derivatives has been shown to be highly efficient. nih.gov

The following table outlines potential optimization parameters for key reaction steps in the synthesis of this compound:

StepReactionKey Parameters to OptimizePotential Conditions & Reagents
1Nitrosation of 2,4-diaminopyrimidineTemperature, Acid catalyst, Nitrosating agentNaNO₂, HCl, 0-5 °C
2Reduction of nitroso groupReducing agent, Solvent, TemperatureSodium dithionite, H₂O, rt-50°C
3Imidazole ring cyclizationCyclizing agent, Temperature, SolventFormic acid, Triethyl orthoformate, High temperature
4Thionation of 6-oxopurineThionating agent, Solvent, TemperatureLawesson's reagent, Phosphorus pentasulfide, Pyridine, Toluene
5Amination of 8-halopurineAmine source, Catalyst, Solvent, TemperatureAmmonia, Metal catalyst (e.g., Pd, Cu), High pressure/temperature

This table presents a hypothetical optimization matrix based on common organic synthesis practices.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and other fine chemicals. youtube.com For the synthesis of this compound, several green strategies can be employed:

Atom Economy: Utilizing multicomponent reactions where possible to maximize the incorporation of starting materials into the final product. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. numberanalytics.comnih.gov Microwave-assisted synthesis in water has been successfully applied for the amination of 6-chloropurine (B14466) derivatives. rasayanjournal.co.in

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. This includes the use of solid-supported catalysts that can be easily recovered and reused. rasayanjournal.co.in

Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption. rsc.org

Renewable Feedstocks: Exploring the use of bio-based starting materials where feasible. ijpsjournal.com

Functionalization and Chemical Modifications of the this compound Scaffold

The this compound scaffold offers multiple sites for functionalization, allowing for the generation of a diverse library of derivatives.

Electrophilic and Nucleophilic Substitutions at Ring Nitrogens and Carbons

The purine ring system is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents already present.

Electrophilic Substitution:

The electron-rich nature of the purine ring, particularly the imidazole part, makes it susceptible to electrophilic attack. However, the presence of two amino groups further activates the ring. Electrophilic substitution reactions, such as halogenation, nitration, and alkylation, can potentially occur at the available carbon and nitrogen atoms. The directing effects of the existing amino and thione groups will influence the regioselectivity of these reactions. Generally, electron-donating groups direct electrophilic attack to the ortho and para positions. libretexts.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the purine scaffold, especially when leaving groups like halogens are present.

At C6: The thione group at the C6 position can be a versatile handle for further modifications. It can be S-alkylated to introduce various side chains. researchgate.net It can also be converted back to a chloro group, which can then be displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

At C2 and C8: The amino groups at the C2 and C8 positions can undergo acylation, alkylation, or arylation to introduce diverse substituents. The reactivity of these amino groups can be modulated by protecting group strategies.

At Ring Nitrogens: The nitrogen atoms of the purine ring (N3, N7, and N9) can also be targets for alkylation or arylation, leading to N-substituted derivatives. The regioselectivity of N-alkylation is often dependent on the reaction conditions and the steric and electronic properties of the substituents on the purine ring.

The following table summarizes potential functionalization reactions:

Reaction TypePosition(s)Reagents and ConditionsProduct Type
S-AlkylationS6Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)6-(Alkylthio)purine derivative
N-AlkylationN3, N7, N9Alkyl halide, Base, SolventN-Alkylpurine derivative
AcylationN2, N8Acyl chloride, Anhydride (B1165640), BaseN-Acylaminopurine derivative
Nucleophilic SubstitutionC6 (from 6-chloro)Amines, Alcohols, Thiols, Base6-Substituted purine derivative

This table provides examples of potential functionalization reactions and is not exhaustive.

Modifications at the C2 and C8 Amino Groups

The amino groups at the C2 and C8 positions of the purine ring are primary sites for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can be achieved through various chemical reactions, including acylation, alkylation, and diazotization followed by nucleophilic substitution.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of various alkyl and aryl groups, which can modulate the lipophilicity and steric bulk of the molecule. For instance, treatment of related aminoimidazoles with acetic anhydride or acetyl chloride has been shown to yield N-mono- and N,N-di-acetylamino derivatives, depending on the reaction conditions rsc.org. The use of acyl-1,4-dihydropyridines has also been reported as a versatile method for the acylation of N-heteroarenes nih.gov.

Alkylation: Alkylation of the C2 and C8 amino groups can be achieved using alkyl halides. The reaction conditions, such as the choice of solvent and base, can influence the site and extent of alkylation. For example, methylation of 2,8-diaminopurine in a neutral medium has been shown to result in the formation of 2,8-diamino-1,7,9-trimethyl-9H-purinium di-iodide rsc.org. In the context of other purine analogs, alkylation of adenine (B156593) derivatives using the Mitsunobu reaction has been demonstrated to be an efficient method for introducing alkyl groups at specific nitrogen atoms rsc.org. The alkylation of purine nucleobases with agents like 2-chloro-N,N-diethylethanamine hydrochloride has also been studied, showing preferential alkylation at guanine (B1146940) nucleobases nih.gov.

Diazotization: The primary amino groups at C2 and C8 can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts organic-chemistry.orglibretexts.org. These intermediates are highly reactive and can be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as halogens (via the Sandmeyer reaction), hydroxyl groups, or cyano groups. While the diazotization of primary aliphatic amines often leads to unstable intermediates, aromatic diazonium salts can be isolated under controlled conditions organic-chemistry.org. This provides a versatile route for further functionalization of the purine core.

A summary of potential modifications at the C2 and C8 amino groups is presented in the table below.

Reaction TypeReagents and ConditionsPotential Products
Acylation Acyl chlorides, anhydrides, baseN-acyl derivatives
Alkylation Alkyl halides, baseN-alkyl derivatives
Diazotization NaNO₂, strong acidDiazonium salts for further substitution

Derivatization of the C6 Thione Moiety (e.g., S-alkylation, S-oxidation)

The thione group at the C6 position is a key functional handle for derivatization, offering opportunities for S-alkylation and S-oxidation to generate a diverse range of analogs.

S-Alkylation: The sulfur atom of the thione moiety is nucleophilic and can be readily alkylated with various alkylating agents, such as alkyl halides or other electrophiles, under basic conditions. This S-alkylation leads to the formation of 6-(alkylthio)purine derivatives. For instance, soft-alkylated derivatives of 6-mercaptopurine (B1684380) and 2-amino-6-mercaptopurine riboside have been prepared by alkylation with acylheteroalkyl halides mdpi.com. The introduction of an S-allylthio group on 6-mercaptopurine has also been reported, yielding biologically active derivatives miami.edu.

S-Oxidation: The sulfur atom at the C6 position can be oxidized to various oxidation states, including sulfoxide, sulfone, and sulfonic acid. The oxidation of 6-mercaptopurine has been studied in vitro, revealing the formation of metabolites such as 6-thioxanthine (B131520) and 6-thiouric acid through the action of enzymes like xanthine (B1682287) oxidase and aldehyde oxidase nih.gov. Chemical oxidation can also be employed to generate these oxidized derivatives.

The table below summarizes the key derivatization reactions of the C6 thione moiety.

Reaction TypeReagents and ConditionsPotential Products
S-Alkylation Alkyl halides, base6-(Alkylthio)purines
S-Oxidation Oxidizing agents (e.g., H₂O₂, peroxy acids)6-Sulfinyl (sulfoxide), 6-sulfonyl (sulfone), or 6-sulfonic acid purines

Stereochemical Control in the Synthesis of Chiral Analogs (If Applicable to Derivatives)

The introduction of chiral centers into the derivatives of this compound can be a critical aspect for enhancing biological specificity and potency. Stereochemical control is particularly relevant when introducing chiral substituents at the amino or thione moieties, or when synthesizing nucleoside analogs where the sugar moiety itself is chiral.

Several strategies can be employed to achieve stereoselective synthesis:

Use of Chiral Starting Materials: A common approach is to start with a chiral building block. For example, the synthesis of chiral acyclic nucleoside analogues can be achieved using DHAP-dependent aldolases to catalyze the aldol (B89426) addition to aldehyde derivatives of pyrimidines, generating products with two new stereocenters mdpi.com. Similarly, the stereoselective synthesis of δ-aminoboronic esters has been accomplished through the enantioselective hydrogenation of 1,2-azaborines youtube.commdpi.comutah.edu.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For instance, BINOL-promoted asymmetric alkyne addition to aldehydes has been used in the total synthesis of chiral falcarindiol (B120969) analogues mdpi.com.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. This has been applied in the enantio-divergent synthesis of (S,S)- and (R,R)-2,6-diaminopimelic acids nih.gov.

Diastereoselective Reactions: When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, leading to the preferential formation of one diastereomer.

While specific examples for the stereoselective synthesis of derivatives of this compound are not extensively documented, the principles of stereoselective synthesis established for other purine and heterocyclic systems are directly applicable mdpi.comnih.gov.

Scale-Up Considerations for Research and Development

The transition of a synthetic route from a laboratory scale to a larger, research and development or even pilot plant scale presents several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: The initial synthetic route often requires optimization for large-scale production. This includes evaluating and selecting the most efficient and economical reagents and solvents. For example, in the synthesis of diaminopurine and guanine PNA analogues, 2-MeTHF was identified as a more environmentally sustainable and higher-yielding solvent compared to THF acs.orgnih.gov. Reaction conditions such as temperature, pressure, and reaction time need to be carefully controlled and optimized.

Purification Methods: Laboratory-scale purifications, such as column chromatography, may not be practical or economical for large-scale synthesis. Alternative purification methods like crystallization, precipitation, or extraction need to be developed and validated.

Safety and Environmental Impact: A thorough safety assessment of all reagents, intermediates, and final products is crucial. The potential for exothermic reactions, the release of toxic gases, and the handling of hazardous materials must be carefully managed. The environmental impact of the process, including waste generation and disposal, should also be considered, favoring greener and more sustainable chemical processes.

Regulatory Compliance: For compounds intended for pharmaceutical use, the synthesis and purification processes must comply with Good Manufacturing Practices (GMP) to ensure the quality, purity, and consistency of the final product.

Advanced Spectroscopic and Structural Elucidation Studies of 2,8 Diamino 3,7 Dihydropurine 6 Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment of atoms, their connectivity, and spatial relationships. For a molecule such as 2,8-Diamino-3,7-dihydropurine-6-thione, NMR would be crucial for confirming its complex heterocyclic structure and investigating dynamic molecular processes.

Elucidation of Tautomeric Forms and Dynamic Exchange Processes

The structure of this compound allows for several potential tautomeric forms due to the mobility of protons between nitrogen and sulfur atoms. This includes the thione-thiol equilibrium at position 6 (C=S vs. C-SH) and proton migration among the nitrogen atoms of the purine (B94841) ring system (N7-H vs. N9-H). These tautomers can coexist in solution, often undergoing rapid exchange.

¹H and ¹⁵N NMR are particularly powerful for studying these dynamic processes. The presence of distinct sets of signals at low temperatures for protons attached to nitrogen and carbon would indicate slow exchange and allow for the characterization of individual tautomers. As the temperature is increased, these signals would broaden and eventually coalesce into averaged signals, a hallmark of dynamic exchange. By analyzing the spectra at various temperatures, the thermodynamic and kinetic parameters of the tautomeric equilibrium can be determined. For instance, the observation of a broad NH proton signal that sharpens upon addition of a trace acid or base would suggest an intermediate exchange rate on the NMR timescale. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), could directly map the atoms undergoing chemical exchange between different tautomeric states.

Table 1: Illustrative ¹³C NMR Data for a Hypothetical Dominant Tautomer of this compound.

Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C6 (Thione)175 - 185The C=S carbon is typically highly deshielded and appears far downfield.
C2150 - 160Carbon atom bonded to two nitrogen atoms (amino and ring).
C8145 - 155Carbon atom bonded to two nitrogen atoms (amino and ring).
C4140 - 150Quaternary carbon in the pyrimidine (B1678525) ring, adjacent to the thione group.
C5110 - 120Quaternary carbon in the imidazole (B134444) ring, part of the fused ring system.

Note: This table is for illustrative purposes only and represents expected values based on related purine structures. Actual experimental values would be required for definitive assignment.

Intermolecular Interaction Studies via NMR Spectroscopy

NMR spectroscopy is also highly effective for studying non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the self-assembly and molecular recognition of purine derivatives. Changes in the chemical shifts of the amino (-NH₂) and ring (N-H) protons upon varying concentration or solvent can provide strong evidence for hydrogen bond formation. For example, a downfield shift of an N-H proton signal with increasing concentration is indicative of its involvement as a hydrogen bond donor.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, both within the same molecule and between different molecules. The observation of intermolecular NOEs between protons of this compound molecules would provide direct evidence of their association in solution and could be used to model the geometry of the resulting dimers or larger aggregates.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and the specific tautomeric form present in the solid state, as well as detailing intermolecular interactions that dictate the crystal packing.

Solid-State Structural Analysis and Polymorphism Research

A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation. This includes determining which nitrogen atoms of the purine ring are protonated and confirming the thione (C=S) versus thiol (C-S-H) nature of the group at position 6. The analysis would also map out the network of intermolecular hydrogen bonds formed by the amino groups and ring nitrogens, which are expected to be key interactions governing the crystal's supramolecular architecture.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in purine derivatives. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. A systematic screening for polymorphs of this compound would involve crystallization from a range of solvents and conditions, with each resulting crystalline form being analyzed by X-ray diffraction.

Table 2: Hypothetical Crystallographic Data for this compound.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.9
β (°)98.5
Volume (ų)802.4
Z (Molecules/Unit Cell)4
Density (calculated)1.65 g/cm³
Hydrogen Bond MotifN-H···S, N-H···N

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. It is not based on published experimental results for this compound.

Co-crystallization Studies with Model Substrates or Ligands

Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new, multi-component crystalline solid. For this compound, co-crystallization with molecules capable of complementary hydrogen bonding (e.g., carboxylic acids, amides) could lead to the formation of novel supramolecular synthons. X-ray analysis of such co-crystals would be invaluable for understanding the specific hydrogen bonding preferences of the amino and thione groups, providing insight into its molecular recognition capabilities. This approach is fundamental in the field of crystal engineering to design materials with tailored structural motifs.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present and their bonding environments. For this compound, vibrational spectroscopy would be essential for confirming the presence of key functional groups and for studying the strength of hydrogen bonding interactions.

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino groups (typically in the 3400-3200 cm⁻¹ region), C-N stretching, and vibrations of the purine ring skeleton (1600-1400 cm⁻¹). A prominent band for the C=S thione stretch, expected around 1100-1200 cm⁻¹, would be a key diagnostic peak. The position and shape of the N-H stretching bands would be particularly sensitive to hydrogen bonding; broader, lower-frequency bands suggest stronger hydrogen bond interactions in the solid state.

Raman spectroscopy would provide complementary information, especially for the symmetric vibrations of the purine ring and the C=S bond, which may be weak in the IR spectrum. A combined analysis of both IR and Raman spectra, often supported by computational predictions from Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecular structure and intermolecular forces.

Table 3: Illustrative Key Vibrational Frequencies for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Amino groups)3400 - 3200IR, Raman
N-H Bending1650 - 1580IR
C=N / C=C Ring Stretching1600 - 1400IR, Raman
C=S Thione Stretch1200 - 1100IR, Raman
Purine Ring Breathing800 - 700Raman

Note: This table is illustrative and shows expected frequency ranges for the indicated functional groups. Specific peak positions would depend on the precise molecular environment and intermolecular interactions.

Advanced Mass Spectrometry for Mechanistic Pathway Tracing and Adduct Characterization

Advanced mass spectrometry (MS) techniques are indispensable tools for elucidating the metabolic fate and reactive potential of purine analogs like this compound. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the separation and identification of metabolites and adducts from complex biological matrices.

Tandem mass spectrometry (MS/MS) is pivotal for structural characterization. Through controlled fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the purine ring system and the loss of the thione group or amino groups. These fragmentation patterns are crucial for identifying the core structure in various modified forms.

Mechanistic pathway tracing often employs stable isotope labeling. By introducing isotopically labeled (e.g., ¹³C, ¹⁵N) this compound, researchers can track its transformation through metabolic pathways. The distinct mass shift in the resulting metabolites allows for their unambiguous identification and helps in reconstructing the sequence of enzymatic reactions. For instance, an increase in mass corresponding to the addition of an oxygen atom would suggest an oxidation step, a common metabolic transformation for purine analogs. nih.gov

Adduct characterization, particularly with macromolecules like DNA and proteins, is critical for understanding the potential biological activity of the compound. Mass spectrometry can identify the formation of covalent adducts, which may arise from the reactivity of the thione group or other positions on the purine ring. For example, studies on other heterocyclic amines have shown that their metabolites can form adducts with cysteine residues in proteins like albumin. nih.gov The precise mass of the adducted peptide, determined by high-resolution MS, can confirm the covalent modification and MS/MS fragmentation can pinpoint the exact site of adduction.

Table 1: Hypothetical Mass Spectrometry Data for Metabolites and Adducts of this compound
Compound/AdductProposed TransformationExpected m/z (Precursor Ion)Key Fragment Ions (m/z)
This compoundParent Compound199.045166.048, 139.037, 112.030
Oxidized MetaboliteHydroxylation215.040199.045, 182.043, 155.032
Glutathione AdductConjugation with Glutathione506.134377.078, 272.071, 199.045
Cysteine Adduct on PeptideAdduction to a Cysteine-containing Peptide[Peptide+198.037]Peptide sequence ions, ion at 199.045

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives opens the door to chiroptical spectroscopic studies, most notably Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited exclusively by chiral molecules. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and conformational preferences of chiral compounds.

For chiral derivatives of this compound, where a stereocenter is introduced (for example, by attaching a chiral sugar moiety or another chiral substituent), CD spectroscopy can provide invaluable structural information. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique signature of a specific enantiomer. Mirror-image CD spectra are expected for a pair of enantiomers, which is a definitive method for their distinction. nih.govnih.gov

The shape and sign of the Cotton effects can be correlated with the spatial orientation of the chromophoric purine system relative to the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to predict the expected CD signals for different stereoisomers, allowing for the confident assignment of the absolute configuration. metu.edu.tr

Furthermore, CD spectroscopy can be used to study the conformational dynamics of these chiral derivatives in solution. Changes in the CD spectrum upon variations in solvent, temperature, or upon binding to a biological target can reveal insights into the molecule's flexibility and the nature of its interactions. For instance, studies on chiral purine nucleoside analogs have demonstrated that CD spectroscopy can effectively determine their preferred conformation (syn or anti) in solution. nih.govnih.gov

Table 2: Hypothetical Circular Dichroism Data for Chiral Derivatives of this compound
Chiral DerivativeWavelength of Cotton Effect (nm)Sign of Cotton EffectInferred Structural Feature
(R)-Enantiomer of a Chiral Derivative280PositiveAssignment of absolute configuration
(S)-Enantiomer of a Chiral Derivative280Negative
Derivative in polar solvent260PositiveConformational change in different environments
Derivative in non-polar solvent265Weakly Positive

Theoretical and Computational Chemistry Investigations of 2,8 Diamino 3,7 Dihydropurine 6 Thione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. For 2,8-Diamino-3,7-dihydropurine-6-thione, these methods provide a lens to view its electronic architecture and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Tautomerism and Isomerism

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. One of the key applications of DFT for a molecule like this compound is the study of its tautomeric and isomeric forms. Tautomers are isomers of a compound that readily interconvert, typically by the migration of a proton. For this molecule, several tautomeric forms are possible due to the presence of multiple amine and thioamide groups.

The primary tautomeric equilibrium involves the thione-thiol forms, where the hydrogen atom can be located on a nitrogen atom of the purine (B94841) ring or on the exocyclic sulfur atom. Additionally, proton migration between the different nitrogen atoms of the purine ring (N1, N3, N7, N9) and the exocyclic amino groups leads to a variety of possible tautomers.

DFT calculations on related purine systems, such as 6-oxopurine and its thio-derivatives, have shown that the relative stability of tautomers is influenced by both the intrinsic electronic structure and the surrounding environment (solvation). orientjchem.org For instance, in the gas phase, one tautomer might be more stable, but in a polar solvent, another tautomer with a larger dipole moment might be favored. orientjchem.org Studies on 2,6-diamino-8-azapurine (B97548) have also highlighted the preference for protonation at specific nitrogen sites, which is crucial for understanding its potential base-pairing interactions. alfred.eduresearchgate.net

For this compound, it is anticipated that the thione form is the most stable tautomer in the gas phase, a common observation for similar thio-substituted heterocyclic compounds. The relative energies of the different N-H tautomers would depend on the intricate balance of aromaticity, intramolecular hydrogen bonding, and electrostatic interactions.

Table 1: Predicted Relative Stabilities of Tautomers of this compound (Illustrative based on related compounds)

TautomerPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Aqueous, kcal/mol)
2,8-diamino-N7,N9-dihydro-purine-6-thione0.0 (Reference)0.0 (Reference)
2,8-diamino-N1,N9-dihydro-purine-6-thione> 0< 0
2,8-diamino-N3,N7-dihydro-purine-6-thione> 0> 0
2-amino-8-imino-6-mercaptopurine> 0> 0

Note: This table is illustrative and based on general trends observed for similar purine derivatives. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the sulfur atom and the amino groups, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the purine ring system, suggesting that nucleophilic attack would target this region.

Computational studies on thiophene (B33073) sulfonamide derivatives have demonstrated how FMO analysis can elucidate the relationship between molecular structure and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For the title compound, the presence of both amino and thione groups is expected to result in a relatively small HOMO-LUMO gap, suggesting it could be a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are estimations based on data from related thiopurine and aminopurine derivatives and would need to be confirmed by specific calculations.

Electrostatic Potential and Charge Distribution Mapping

The electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule and is invaluable for predicting non-covalent interactions. Regions of negative ESP (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive ESP (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map is expected to show a significant negative potential around the sulfur atom of the thione group and the nitrogen atoms of the purine ring that are not bonded to a hydrogen atom. The hydrogen atoms of the amino groups and the N-H protons of the purine ring will exhibit a positive ESP. This charge distribution is crucial for understanding how the molecule will interact with other molecules, including water, ions, and the active sites of enzymes.

Studies on DNA fragments containing modified bases like 8-oxo-adenine have shown that changes in the ESP map upon chemical modification can be critical for recognition by repair enzymes. nih.gov Similarly, the ESP of this compound will dictate its hydrogen bonding capabilities and its ability to fit into specific binding pockets.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of a molecule and the influence of the solvent on its structure and dynamics.

For this compound, MD simulations can be used to sample its various conformations in an aqueous environment. This would reveal the preferred orientations of the exocyclic amino groups and the dynamics of the purine ring. The simulations would also provide detailed information on the hydration shell of the molecule, showing how water molecules interact with the different functional groups through hydrogen bonding.

MD simulations of DNA quadruplexes containing 6-thioguanine (B1684491) have demonstrated how the incorporation of a modified base can affect the stability and dynamics of a biomolecular structure. nih.gov Similar simulations for this compound could elucidate its behavior in a biological context, such as its interaction with the solvent and surrounding ions.

In Silico Docking and Molecular Recognition Studies with Model Biomacromolecules (e.g., generic enzyme active sites, DNA/RNA models)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given its structural similarity to natural purine bases, this compound could potentially interact with a variety of biomacromolecules. Docking studies could be performed to investigate its binding to:

Enzyme active sites: Many enzymes utilize purine-based cofactors or are involved in purine metabolism. Docking could reveal if the title compound can act as an inhibitor or a substrate for such enzymes.

DNA/RNA models: The compound could potentially intercalate into DNA or RNA or bind to their grooves. Docking simulations can predict the preferred binding mode and the key interactions, such as hydrogen bonds and stacking interactions, that stabilize the complex. The mechanism of action for related compounds like 6-thioguanine involves its incorporation into DNA. nih.gov

Molecular docking studies of other purine derivatives have successfully identified potential inhibitors for various protein targets. nih.govresearchgate.net These studies provide a framework for how to approach the investigation of this compound's potential biological targets.

Table 3: Illustrative Docking Scores with Model Biomacromolecules

TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues/Bases (Hypothetical)
Generic Kinase Active Site-7.0 to -9.0H-bonds with backbone of hinge region
DNA Minor Groove (A-T rich)-6.0 to -8.0H-bonds with A/T bases, van der Waals contacts
RNA Riboswitch-6.5 to -8.5H-bonds with conserved nucleotides, stacking interactions

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from docking studies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their physicochemical properties. By developing a mathematical model, the properties of new, unsynthesized compounds can be predicted.

For this compound, QSPR models could be developed to predict various chemical attributes, such as:

Solubility: Predicting the aqueous solubility is crucial for assessing the compound's potential as a therapeutic agent.

Lipophilicity (logP): This parameter is important for predicting the compound's ability to cross cell membranes.

Melting point and other physical properties.

QSPR studies on purine derivatives have been used to predict their inhibitory activity against various enzymes. researchgate.net These models typically use a set of molecular descriptors that encode information about the compound's topology, geometry, and electronic properties. By including this compound in a dataset of related purine analogs, its properties could be predicted with a certain degree of confidence.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity and metabolic fate of therapeutic compounds. For thiopurines, including this compound, computational chemistry provides a powerful lens through which to examine these transient and often complex processes at an atomic level. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the public domain, the methodologies and findings from research on closely related thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG), offer significant insights into the probable mechanistic routes. These studies typically employ quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to map out the energetic landscapes of reactions, identify key intermediates, and characterize the fleeting structures of transition states.

A pivotal area of investigation for thiopurines is their enzymatic and non-enzymatic modification, which dictates their activation into therapeutic nucleotides or their catabolism and elimination. Computational approaches have been instrumental in dissecting these pathways. For instance, the methylation of 6-mercaptopurine by the enzyme thiopurine S-methyltransferase (TPMT) has been a subject of detailed computational analysis. Such studies are critical as the efficacy and toxicity of thiopurine drugs are heavily influenced by TPMT activity.

One notable investigation utilized QM/MM molecular dynamics simulations to explore the methylation of 6-mercaptopurine. nih.gov This approach treats the reacting substrate and the immediate enzymatic residues with high-level quantum mechanics, while the broader protein environment is described by more computationally efficient molecular mechanics. The simulations revealed that for the reaction to proceed, the substrate must be in a specific tautomeric form and orientation within the enzyme's active site to facilitate a near-attack configuration for the methyl transfer from S-adenosyl-L-methionine (SAM), the methyl donor. nih.gov A key finding was the role of a conserved aspartate residue (Asp23) in the deprotonation of the substrate via a water-mediated proton transfer, a prerequisite for the nucleophilic attack on the methyl group of SAM. nih.gov

The potential of mean force (PMF) for the methyl-transfer step was calculated to be 19.6 kcal/mol, a value that shows good agreement with experimental kinetic data. nih.gov The PMF represents the free energy profile along a chosen reaction coordinate, and its peak corresponds to the transition state of the reaction.

Table 1: Computational Data for the Methylation of 6-Mercaptopurine by TPMT

ParameterValueMethodSource
ReactionMethylationQM/MM nih.gov
Substrate6-MercaptopurineQM/MM nih.gov
Key ResidueAsp23QM/MM nih.gov
Calculated Activation Energy (PMF)19.6 kcal/molQM/MM nih.gov

Another critical reaction pathway for thiopurines is their potential for tautomerization, which can significantly influence their base-pairing properties and subsequent biological activity. Tautomers are isomers that differ in the position of a proton and a double bond. For thiopurines, the equilibrium between the thione (C=S) and thiol (S-H) forms is of particular interest.

Theoretical calculations, often using Density Functional Theory (DFT), have been employed to determine the relative stabilities of different tautomers. For instance, studies on 2-thiopurine have shown that the thiol N9H tautomer is the most stable form. nih.gov This was confirmed by comparing the calculated infrared spectra of various tautomers with experimentally obtained spectra in an inert matrix. nih.gov Such findings are crucial because the dominant tautomeric form in a biological environment will dictate its interactions with enzymes and nucleic acids.

While the specific reaction pathways for this compound remain a subject for future detailed computational investigation, the established methodologies applied to other thiopurines provide a robust framework for such studies. Future work would likely focus on its metabolism by enzymes like xanthine (B1682287) oxidase and TPMT, as well as its potential for incorporation into DNA and the subsequent mechanistic consequences. These studies would be invaluable in rationalizing its biological activity and in the design of new, more effective purine analogues.

Chemical Reactivity and Mechanistic Investigations of 2,8 Diamino 3,7 Dihydropurine 6 Thione

Acid-Base Equilibria and Protonation State Dependencies

The acid-base properties of a molecule, quantified by its pKa values, are critical as they dictate the charge state, solubility, and interaction with biological targets under physiological conditions rsc.org. 2,8-Diamino-3,7-dihydropurine-6-thione possesses multiple sites for protonation and deprotonation: the purine (B94841) ring nitrogens (N1, N3, N7, N9), the exocyclic amino groups at C2 and C8, and the C6-thione group.

The purine ring itself can accept protons, and the exact site of protonation can be influenced by substitution patterns researchgate.net. The thione group at C6 allows for thione-thiol tautomerism. For related compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), the thione form is known to dominate in aqueous solutions mdpi.com. Deprotonation of the N1-H or the thiol tautomer typically occurs at higher pH. The pKa values for mercaptopurine are approximately 3.0 and 11.1, while for thioguanine, they are 1.2 and 10.0 nih.gov. The amino groups at C2 and C8 are basic and will be protonated at low pH. The presence of these electron-donating amino groups is expected to increase the basicity of the purine ring nitrogens compared to 6-mercaptopurine.

Table 1: Comparison of pKa Values for Thiopurine Analogues and Predicted Behavior

Compound pKa1 pKa2 Predominant Species at pH 7.4
6-Mercaptopurine 3.0 11.1 Neutral
6-Thioguanine 1.2 10.0 Neutral

| This compound (Predicted) | ~2-4 (Ring/Amino Protonation) | ~9-11 (Thiol Deprotonation) | Neutral or Cationic |

Data for 6-Mercaptopurine and 6-Thioguanine sourced from nih.gov. Predictions for the target compound are based on general principles of purine chemistry.

The distribution of tautomers and protonated species is crucial for the molecule's reactivity profile, particularly for its function as a nucleophile or electrophile.

Redox Chemistry of the Thiopurine Moiety and its Derivatives

The thiopurine moiety is redox-active, primarily due to the sulfur atom. The thiol group (-SH) in the tautomeric form can be readily oxidized to form a disulfide-bridged dimer. This thiol-disulfide interconversion is a common redox reaction in biological systems nih.gov. Further oxidation can occur, leading to the formation of sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acid derivatives. For instance, 6-thioguanine, upon UVA irradiation, can be converted to 2-aminopurine-6-sulfonic acid (2-AP-6-SO₃H) nih.gov.

The metabolism of thiopurines often involves oxidative pathways. Xanthine (B1682287) oxidase (XO), a key enzyme in purine catabolism, oxidizes 6-mercaptopurine to 6-thiouric acid nih.govresearchgate.net. This process involves the introduction of oxygen atoms onto the purine ring, highlighting the susceptibility of the core structure to enzymatic oxidation. The electrochemical properties of thiopurines are influenced by the thiol group, which can affect the redox potential of the molecule and its interaction with other redox-active species researchgate.netresearchgate.net.

Nucleophilic and Electrophilic Reactivity Profiling at C2, C6, C8, and Ring Nitrogens

The reactivity of this compound is characterized by a rich nucleophilic and electrophilic profile.

Nucleophilic Character: Purinethiols are classified as "soft" nucleophiles, showing a preference for reacting with "soft," polarizable electrophiles nih.gov. The primary nucleophilic sites are:

Sulfur Atom: The thione group exists in equilibrium with its thiol tautomer. Deprotonation of the thiol yields a highly nucleophilic thionate anion (S⁻), which readily reacts with electrophiles like alkyl halides. S-methylation by Thiopurine S-methyltransferase (TPMT) is a key example of this reactivity numberanalytics.comresearchgate.net.

Exocyclic Amino Groups (C2 and C8): The lone pairs on the nitrogen atoms of the amino groups are nucleophilic and can react with various electrophiles.

Ring Nitrogens (N1, N3, N7, N9): The ring nitrogens possess lone pairs and can be sites of alkylation, though reactivity varies. For many purines, N9 is a common site for substitution rsc.org.

Electrophilic Character: The purine ring carbons are generally electron-deficient and can act as electrophiles, particularly when substituted with a good leaving group.

C6 Position: The C6 carbon is a primary site for nucleophilic aromatic substitution. Syntheses of 6-substituted aminopurines often proceed from a 6-chloropurine (B14466) precursor, where the chloride ion is displaced by an amine nucleophile researchgate.net. While the thione is not a good leaving group itself, it can be converted into a methylthio group (-SCH₃), which can then be displaced by strong nucleophiles.

C2 and C8 Positions: These positions can also be susceptible to nucleophilic attack, especially in activated purine derivatives or under harsh reaction conditions wur.nl. For example, 2-fluoro-6-aminopurine can undergo nucleophilic aromatic substitution of the fluorine atom at the C2-position nih.gov.

Studies on Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of purine chemistry, used both in synthesis and biological transformations rsc.org. For this compound, several types of nucleophilic substitution reactions are anticipated:

S-Alkylation: The most prominent reaction is the alkylation of the sulfur atom. This is exemplified by the metabolic S-methylation catalyzed by TPMT, which is a major pathway for the biotransformation of thiopurines researchgate.netclinlabint.com.

Substitution at C6: While the thione itself is a poor leaving group, its conversion to an S-alkyl derivative (e.g., a methylthio group) makes the C6 position susceptible to displacement by various nucleophiles, including amines and hydroxide (B78521) ions researchgate.net.

Substitution at C2 and C8: The synthesis of analogues often involves starting from halogenated purines (e.g., 2-chloro or 8-bromo derivatives) and displacing the halide with nucleophiles like amines or thiols rsc.orgwur.nl.

Reaction Kinetics and Thermodynamic Parameters for Derivatization Reactions

Table 2: Second-Order Rate Constants for the Reaction of 2,6-Dithiopurine (B145636) (DTP) with Electrophiles at pH 7.2, 25 °C

Electrophile Classification Rate Constant (k, M⁻¹s⁻¹)
Benzo[a]pyrene diol epoxide (BPDE) Soft 2.1
Acrolein Soft 0.44
Melphalan Soft 0.015
Dimethyl sulfate Soft 0.0076
Cisplatin Soft 0.0025
Ethyl methanesulfonate Hard No Reaction

Data sourced from a study on 2,6-dithiopurine, a structural analogue nih.gov.

The presence of amino groups at C2 and C8 in this compound would likely modulate these reaction rates due to their electron-donating effects, potentially increasing the nucleophilicity of the sulfur atom. Thermodynamic studies on 6-thioguanine derivatives have shown that modifications to the purine ring can significantly alter the stability of nucleic acid structures when incorporated nih.gov.

Investigation of Metabolic Pathways in Model In Vitro Systems (e.g., enzymatic transformation by isolated enzymes, not in biological organisms)

The metabolism of thiopurines is complex, involving multiple competing enzymatic pathways that determine their activation and inactivation researchgate.netclinpgx.orgnih.gov. In vitro studies using isolated enzymes or liver cytosol preparations have been instrumental in elucidating these pathways nih.govresearcher.lifenih.gov. The primary enzymes involved in thiopurine metabolism are Xanthine Oxidase (XO) and Thiopurine S-methyltransferase (TPMT) nih.gov.

Xanthine Oxidase (XO): This enzyme is a molybdenum-containing hydroxylase that plays a central role in the catabolism of purines, converting hypoxanthine (B114508) to xanthine and then to uric acid. It also metabolizes thiopurines. In vitro studies with human liver cytosol show that XO oxidizes 6-mercaptopurine to 6-thiouric acid, often via a 6-thioxanthine (B131520) intermediate nih.govresearchgate.net. A related compound, 2,6-diaminopurine, is known to be a substrate for XO, undergoing oxidation at the C8 position to form 2,6-diamino-8-hydroxypurine researchgate.net. Since the C2 and C8 positions in this compound are blocked by amino groups, XO-mediated oxidation would likely target other sites on the purine ring or the sulfur atom.

Thiopurine S-methyltransferase (TPMT): TPMT is a cytosolic enzyme that catalyzes the S-methylation of thiopurine drugs, a major inactivation pathway numberanalytics.comclinlabint.commedlineplus.gov. Using S-adenosyl-L-methionine as a methyl donor, TPMT would methylate the C6-thiol group of this compound to form 2,8-diamino-6-(methylthio)purine.

Table 3: Predicted In Vitro Enzymatic Transformations of this compound

Enzyme Cofactor/Cosubstrate Reaction Type Predicted Product
Xanthine Oxidase (XO) O₂, H₂O Oxidation/Hydroxylation Hydroxylated purine derivatives

Predictions are based on known activities of these enzymes on analogous thiopurine and purine substrates nih.govnumberanalytics.comresearchgate.net.

Biomolecular Interaction and Recognition Studies Strictly in Vitro or in Silico

Ligand-Protein Binding Characterization with Model Enzymatic Systems

The interaction of purine (B94841) analogs with enzymes involved in purine metabolism is a key area of investigation. These studies help to elucidate the potential of these compounds to modulate enzymatic activity, which can have significant therapeutic implications.

In vitro assays are fundamental in determining the inhibitory or substrate potential of purine analogs like 2,8-Diamino-3,7-dihydropurine-6-thione with purine-metabolizing enzymes. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights.

Xanthine (B1682287) Oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It also metabolizes thiopurine drugs. Studies on analogs of this compound, such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT), have demonstrated their potential as inhibitors of xanthine oxidase.

A study characterized AHMP and APT as unique inhibitors of XO, showing preferential inhibition of 6-mercaptopurine (B1684380) (6-MP) metabolism over xanthine metabolism. nih.govnih.gov This is significant because co-administration of a non-selective XO inhibitor like allopurinol (B61711) with 6-MP can lead to the accumulation of xanthine, potentially causing xanthine nephropathy. nih.gov The IC50 values for these compounds against xanthine and 6-MP as substrates highlight this preferential inhibition. nih.govnih.gov For instance, the IC50 of AHMP was significantly lower when 6-MP was the substrate compared to xanthine. nih.govnih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of ligand-protein interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time data on the association and dissociation kinetics of the interaction.

Despite the utility of these techniques, specific ITC or SPR studies characterizing the binding of this compound to purine-metabolizing enzymes have not been identified in publicly available scientific literature. Such studies would be invaluable in precisely quantifying the binding thermodynamics and kinetics of this compound with its target enzymes.

Nucleic Acid Interaction Mechanisms (in vitro binding to DNA, RNA, oligonucleotides)

The interaction of small molecules with nucleic acids is a critical aspect of their biological activity. In vitro studies are employed to understand the specific mechanisms of these interactions, such as intercalation, groove binding, or electrostatic interactions.

The binding of small molecules to DNA or RNA can alter their structure and function. Thiopurine drugs, including 6-mercaptopurine and 6-thioguanine (B1684491), have been shown to disrupt the interaction between RNA-binding proteins (RBPs) and RNA in cell-free systems. nih.gov For example, these compounds can interfere with the CELF1–RNA interaction through the formation of disulfide bonds with cysteine residues in the protein. nih.gov While 6-thioGTP has demonstrated an inhibitory effect on T7 RNA polymerase activity in vitro, suggesting a potential to modulate RNA function. nih.gov

Enzyme Kinetics Modulation by this compound and its Analogs (in vitro characterization as inhibitors or activators)

In vitro enzyme kinetic studies are essential for characterizing the modulatory effects of compounds on enzyme activity. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the inhibitory potency (e.g., K_i value).

As previously mentioned, analogs of this compound, namely 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT), have been characterized as inhibitors of xanthine oxidase. nih.govnih.gov Kinetic analyses revealed that these compounds exhibit competitive inhibition. nih.gov The inhibition constants (K_i) for these compounds were determined using xanthine and 6-mercaptopurine as substrates. nih.govnih.gov The K_i values were notably lower when 6-MP was the substrate, indicating a more potent inhibition of 6-MP metabolism. nih.govnih.gov

In Vitro Enzyme Kinetic Parameters for Xanthine Oxidase Inhibition by Analogs of this compound nih.govnih.gov
InhibitorSubstrateIC50 (µM)Ki (µM)Km of Substrate (µM)Inhibition Type
2-amino-6-hydroxy-8-mercaptopurine (AHMP)Xanthine17.71 ± 0.295.78 ± 0.482.65 ± 0.02 (for Xanthine) 6.01 ± 0.03 (for 6-MP)Competitive
6-Mercaptopurine (6-MP)0.54 ± 0.010.96 ± 0.01
2-amino-6-purinethiol (APT)Xanthine16.38 ± 0.216.61 ± 0.282.65 ± 0.02 (for Xanthine) 6.01 ± 0.03 (for 6-MP)Competitive
6-Mercaptopurine (6-MP)2.57 ± 0.081.30 ± 0.09

Interaction with Model Biological Membranes (in vitro liposome (B1194612) or phospholipid bilayer systems)

There are no published studies detailing the interaction of this compound with model biological membranes. Research in this area would typically involve techniques such as differential scanning calorimetry, nuclear magnetic resonance spectroscopy, or fluorescence spectroscopy to characterize the compound's ability to partition into, or otherwise perturb, artificial liposome or phospholipid bilayer systems. The absence of such data means that the affinity of this specific compound for lipid membranes and its potential to alter membrane fluidity or integrity remain uncharacterized.

Study of Cellular Uptake and Transport Mechanisms in Model Cell Lines (in vitro mechanistic studies)

Similarly, the scientific literature lacks specific in vitro studies on the cellular uptake and transport mechanisms of this compound in model cell lines. Mechanistic studies in this area would typically employ various cell-based assays to identify the specific transporters involved in its cellular entry and efflux, and to determine whether these processes are active or passive. Without such studies, the pathways by which this compound crosses the cell membrane are currently unknown.

Due to the lack of available research data, no data tables can be generated for the specified sections.

Analytical and Bioanalytical Methodologies for Research Applications

Development of Advanced Chromatographic Separation Techniques (e.g., HPLC-UV/Vis, LC-MS/MS)

Advanced chromatographic techniques are the gold standard for the analysis of thiopurines due to their high sensitivity and specificity.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis): HPLC-UV is a widely used technique for the quantification of thiopurines. For instance, methods have been developed for 6-mercaptopurine (B1684380) (6-MP) and its metabolites. A typical HPLC method for a related compound, 6-thioguanine (B1684491), utilizes a C18 column with a mobile phase consisting of a methanol/aqueous buffer mixture and UV detection at a specific wavelength, often around 340 nm where thiopurines exhibit strong absorbance. nih.gov While specific parameters would need to be optimized, a similar approach would be the starting point for developing a validated HPLC-UV method for 2,8-Diamino-3,7-dihydropurine-6-thione.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting low concentrations of thiopurine metabolites in complex biological matrices like plasma, red blood cells (RBCs), and DNA. nih.govfrontiersin.org Numerous LC-MS/MS methods have been validated for 6-thioguanine nucleotides (6-TGN) and other metabolites. frontiersin.organnlabmed.org These methods typically involve hydrolysis of the nucleotides to their base form (6-thioguanine), followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM). nih.govfrontiersin.org The development of an LC-MS/MS method for this compound would follow a similar path, requiring the determination of optimal precursor-to-product ion transitions and chromatographic conditions.

The table below summarizes typical performance characteristics for LC-MS/MS methods developed for the related compound 6-thioguanine, which would be targeted in the development of a new method.

ParameterTypical Value for 6-Thioguanine (6-TG) AnalysisReference
Linearity Range 0.1–10 µmol/L (in RBCs) annlabmed.org
Lower Limit of Quantification (LLOQ) 0.2 µmol/L (~50 pmol/8 × 10⁸ RBCs) frontiersin.org
Intra-day Precision (CV%) < 10% nih.gov
Inter-day Precision (CV%) < 10% nih.gov
Extraction Recovery 71.0% - 75.0% annlabmed.org
Total Imprecision < 3.0% frontiersin.org

This table presents data for the analogous compound 6-thioguanine as a model for method development.

Spectrophotometric and Fluorometric Methods for Research-Grade Quantification

While chromatographic methods are dominant, spectrophotometric and fluorometric techniques can offer simpler and more rapid alternatives for certain research applications.

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantification of purine (B94841) analogs. For example, a method for the simultaneous determination of 6-mercaptopurine and its oxidative metabolites has been developed using multivariate calibration methods (like Partial Least Squares) applied to UV spectral data. nih.gov This approach allows for the resolution of mixtures without prior separation. nih.gov The limit of detection for related thiopurines using these methods was reported to be in the sub-micromolar range. nih.gov A similar chemometric-assisted spectrophotometric method could be developed for this compound.

Fluorometry: Fluorometric methods, often based on derivatization or interaction with a fluorescent probe, can provide high sensitivity. The development of fluorometric sensors has been reported for related compounds like 6-mercaptopurine. These methods are often less common for routine quantification than LC-MS/MS but can be valuable for specific high-throughput or sensing applications.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective platform for the detection of electroactive compounds like thiopurines. The purine ring is readily oxidizable, making it a good target for electrochemical sensing.

Research has demonstrated the development of sensitive electrochemical sensors for the simultaneous detection of 6-mercaptopurine and 6-thioguanine. These sensors often use modified electrodes, such as screen-printed graphite (B72142) electrodes enhanced with nanocomposites (e.g., reduced graphene oxide-Cu₂O/Fe₂O₃), to improve detection limits and separate the oxidation signals of different purine analogs. Using techniques like differential pulse voltammetry (DPV), these sensors can achieve linear detection ranges from 0.05 to 400.0 μM with a limit of detection as low as 0.03 μM for related compounds. The development of an electrochemical sensor for this compound would involve optimizing the electrode material and voltammetric parameters to achieve a selective and sensitive response.

Sensor CharacteristicReported Performance for 6-Mercaptopurine/6-ThioguanineReference
Electrode Type RGO-Cu₂O/Fe₂O₃ Modified Screen-Printed Graphite Electrode
Detection Technique Differential Pulse Voltammetry (DPV)
Linear Dynamic Range 0.05 - 400.0 µM (for 6-MP)
Limit of Detection (LOD) 0.03 µM (for 6-MP)
Peak Separation (6-MP vs. 6-TG) ~0.15 V

This table presents data for analogous compounds as a model for sensor development.

Development of Chemical Sensors and Probes Based on this compound

While there is no literature on sensors or probes based on this compound itself, the research on sensors for this class of compounds is relevant. The development of chemical sensors for thiopurines is an active area of research, primarily focusing on electrochemical and optical (colorimetric/fluorometric) detection mechanisms. These sensors are designed to bind selectively to the target analyte, producing a measurable signal. The principles used to create sensors for 6-thioguanine and 6-mercaptopurine, such as using nanomaterial-modified electrodes, could be adapted to create specific sensors for this compound.

Sample Preparation and Extraction Strategies for Complex Research Matrices

Effective sample preparation is crucial for accurate quantification, especially from complex biological matrices like blood, plasma, or cellular DNA. The strategy depends heavily on the analyte's properties, the matrix, and the analytical technique.

For LC-MS/MS analysis of thiopurines from red blood cells (RBCs):

Isolation: RBCs are separated from whole blood via centrifugation. frontiersin.org

Lysis & Hydrolysis: The cells are lysed, and nucleotide metabolites are hydrolyzed to their base forms (e.g., 6-thioguanine) using an acid like perchloric acid. nih.gov

Protein Precipitation/Extraction: Proteins are precipitated, and the analyte is extracted from the supernatant. This can involve the addition of an organic solvent like acetonitrile. scispace.com

Cleanup: Further cleanup using solid-phase extraction (SPE) may be employed to remove interfering substances before injection into the LC-MS/MS system. nih.gov

For analysis from DNA:

DNA Isolation: Genomic DNA is isolated from cells.

Derivatization: To improve detection, the thiopurine base can be derivatized. For example, DNA-incorporated 6-thioguanine can be reacted with chloroacetaldehyde. nih.gov

Solid-Phase Extraction (SPE): The sample is then purified using an SPE column to isolate the derivatized analyte from the complex mixture before LC-MS/MS analysis. nih.gov

For analysis from dried blood spots (DBS): DBS offers a minimally invasive sampling method. The preparation involves punching out a section of the spot and extracting the analyte using a suitable solvent, often containing an internal standard. scispace.com Factors like the type of collection card and the method of internal standard addition can significantly affect the results and must be optimized. scispace.com

The stability of the analyte during storage and processing is a critical consideration. For instance, 6-thioguanine nucleotides have shown instability when stored at -20°C for extended periods, with storage at -70°C being recommended for preprocessed samples. annlabmed.org Similar stability studies would be essential when developing methods for this compound.

Advanced Materials Science and Supramolecular Chemistry Applications

Incorporation of 2,8-Diamino-3,7-dihydropurine-6-thione into Functional Polymeric Systems

The integration of purine (B94841) derivatives like this compound into polymeric structures can yield materials with tailored biological and physicochemical properties. The purine nucleus is a key functional group often used in drug modification due to its high heteroatom content and potential for improving properties like water solubility. nih.gov The development of polymer-based systems, such as membranes or nanoparticles, is a key strategy for creating advanced functional materials.

Research has focused on incorporating bioactive molecules into biopolymer matrices to enhance therapeutic effects by improving biodistribution and modulating release profiles. mdpi.com Polysaccharides such as chitosan, a natural polymer derived from chitin, are frequently used for these applications. mdpi.com Chitosan is noted for its non-toxicity, biocompatibility, and biodegradability, and its cationic nature allows for electrostatic interactions with anionic molecules. mdpi.com While direct studies incorporating this compound into such systems are emerging, the principles are well-established. For instance, polymer-based membranes have been successfully developed for the delivery of other therapeutic agents by incorporating them into matrices of polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP) along with biopolymers like chitosan. mdpi.com

Another significant area is the development of polymeric nanoparticles for targeted delivery. nih.gov Systems using poly(D,L-lactide-co-glycolide) (PLGA), a biodegradable polymer, have been formulated to encapsulate therapeutic compounds. nih.gov The synthesis of such nanoparticles typically involves an emulsion-solvent evaporation method. nih.gov The incorporation of purine derivatives into these polymeric nanoparticles can create sophisticated delivery platforms. The inherent biological relevance of the purine scaffold makes these hybrid materials promising for various biomedical applications. nih.govacs.org

Design and Characterization of Self-Assembled Structures and Nanomaterials

The ability of purine derivatives to form ordered structures through non-covalent interactions is a cornerstone of their application in supramolecular chemistry. The hydrogen bonding capabilities of the amino groups and the purine ring nitrogens, along with potential π-stacking interactions, drive the self-assembly of these molecules into complex nanomaterials. vulcanchem.com

Studies on related purine derivatives, such as 8-oxoguanosine, have shown that they can self-assemble into continuous helical structures. nih.govresearchgate.net These structures are formed through a hydrogen-bond network between the heterocyclic bases, leading to the formation of hexagonal lyotropic mesophases in certain solvents. nih.govresearchgate.net The nature of substituents on the sugar moiety can significantly influence the self-assembly process, highlighting the tunability of these systems. nih.gov Although the thione derivative (this compound) will have different electronic and steric properties compared to its oxo-counterpart, the fundamental principles of hydrogen-bond-driven assembly remain applicable. The thione group itself can participate in hydrogen bonding, further directing the supramolecular architecture.

The creation of nanomaterials from these building blocks extends to polymeric nanoparticles. These materials are designed to have specific functionalities, often for therapeutic applications. mdpi.com For example, polymeric nanoparticles can be engineered as carriers for bioactive compounds. nih.gov The tunable structural and functional features of these materials allow them to interact with biological systems in specific ways. mdpi.com The advantages of such nanocarrier-based systems include controlled distribution and the potential to deliver multiple components on a single platform. mdpi.com

Purine DerivativeSelf-Assembled StructureKey Driving InteractionsCharacterization MethodsReference
8-Oxoguanosine derivativeContinuous Helices / Hexagonal Lyotropic MesophasesHydrogen Bonding, π-stackingSmall-angle X-ray Scattering (SAXS), NMR, Circular Dichroism (CD) nih.govresearchgate.net
8-O-methylfusarubin (Pyranonaphthoquinone)Polymeric Nanoparticles (PLGA-based)Hydrophobic encapsulationDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) nih.gov

Coordination Chemistry of this compound with Metal Ions for Catalytic or Sensing Applications

The rich array of nitrogen and sulfur heteroatoms in this compound makes it an excellent ligand for coordinating with metal ions. The resulting metallo-complexes have potential applications in catalysis and chemical sensing. The coordination can occur through the nitrogen atoms of the purine ring system and the exocyclic thione group, which can also exist in its thiol tautomeric form.

Detailed structural studies of the binding of 8-mercaptoguanine (8-MG) and its derivatives to metalloenzymes provide significant insight into its coordination potential. In studies with the enzyme 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase from Staphylococcus aureus (SaHPPK), 8-MG derivatives have been shown to bind in the active site, which contains magnesium (Mg²⁺) ions. nih.govacs.org X-ray crystallography of these complexes reveals that the metal ions are crucial for binding both the enzyme's natural cofactor and the inhibitor ligand. acs.org The Mg²⁺ ions are typically coordinated by amino acid residues (such as aspartate) and phosphate (B84403) groups of the cofactor. acs.org The purine ligand binds in a nearby pocket, and its functional groups can form indirect interactions with the metal centers through water molecules or direct interactions if the ligand is appropriately functionalized. nih.govacs.org For instance, the binding of an S8-functionalized 8-MG derivative to the cofactor-bound enzyme induces significant conformational changes, with some residues moving over 30 Å to form the final ternary complex. acs.org

The ability to form stable complexes with transition metals also opens the door for sensing applications. Changes in spectroscopic properties (e.g., UV-Vis absorption or fluorescence) upon metal binding could be harnessed for the detection of specific metal ions.

LigandMetal IonSystemKey Coordination FeaturesReference
8-Mercaptoguanine (8-MG)Mg²⁺S. aureus HPPK enzyme active siteLigand binds at the substrate site; Mg²⁺ is coordinated by the enzyme and cofactor. nih.gov nih.gov
S8-functionalized 8-MG derivativeMg²⁺S. aureus HPPK enzyme active site with cofactor analogMetal ions are coordinated by aspartate residues and phosphate groups of the cofactor analog. acs.org The ligand induces large conformational changes upon binding. acs.org acs.org
Methyl-substituted 8-hydroxyquinolines (analogous ligands)Vanadium(IV)Discrete molecular complexesFive-coordinated oxovanadium(IV) complexes formed. mdpi.com mdpi.com

Applications in Heterogeneous and Homogeneous Catalysis (e.g., as a ligand or organocatalyst scaffold)

The use of purine scaffolds as ligands for metal catalysts is a promising area of research. nih.gov By coordinating with a metal center, this compound can modulate its electronic properties and steric environment, leading to catalytically active species for a variety of chemical transformations.

While direct catalytic applications of this compound complexes are still under exploration, studies on analogous systems provide strong evidence of their potential. For example, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinoline (B1678124) ligands have demonstrated high catalytic activity in the oxidation of hydrocarbons (like cyclohexane) and alcohols using peroxides as oxidants. mdpi.com These reactions, performed in the presence of a cocatalyst, can achieve significant product yields. mdpi.com This suggests that vanadium or other transition metal complexes of 8-mercaptoguanine could similarly catalyze oxidation reactions.

The purine structure itself is central to many biochemical reactions and can be a platform for designing new catalysts. The synthesis of various purine derivatives often involves metal-catalyzed cross-coupling reactions, where the purine acts as a substrate that coordinates to the metal catalyst, underscoring the strong interaction between purines and transition metals. nih.gov

Furthermore, the potential for this compound to act as an organocatalyst should be considered. The thiourea (B124793) moiety within its structure is a well-known motif in organocatalysis, capable of activating substrates through hydrogen bonding. The combination of the thiourea-like group, the acidic N-H protons, and the basic nitrogen atoms within the purine ring system provides multiple potential sites for catalytic activity.

Catalyst SystemReaction TypeSubstrate(s)Key FindingsReference
Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinoline ligandsHomogeneous Catalysis (Oxidation)Cyclohexane (B81311), PhenylethanolAchieved up to 48% yield for cyclohexane oxidation with H₂O₂. mdpi.com Showed moderate activity for alcohol oxidation. mdpi.com mdpi.com
Palladium(II) catalysisHomogeneous Catalysis (C-N cross-coupling)Purine monomers and anilinesUsed to synthesize bis-purine scaffolds, demonstrating the role of purines as effective ligands/substrates in metal catalysis. nih.gov nih.gov

Surface Functionalization and Bio-conjugation Strategies for Chemical Biology Tools

The chemical reactivity of this compound, particularly the thiol group, makes it an ideal candidate for surface functionalization and bioconjugation. These strategies are employed to create sophisticated chemical biology tools, such as targeted therapeutics or diagnostic agents.

Bioconjugation involves linking the purine derivative to another molecule, often a biomolecule or a drug, to create a hybrid with novel properties. A clear example is the synthesis of thioguanine-modified pleuromutilin (B8085454) derivatives. nih.gov In this work, a thioguanine unit was introduced into the pleuromutilin skeleton, a natural antibiotic. nih.gov This modification led to compounds with potent antibacterial activity, demonstrating that the purine scaffold can be successfully conjugated to other complex molecules to enhance their biological function. nih.gov The synthesis of S8-functionalized 8-mercaptoguanine derivatives is a key step, creating a reactive handle that can be used to attach the purine to various substrates. nih.govresearchgate.net

Surface functionalization strategies can be used to immobilize the compound on solid supports, such as nanoparticles or sensor chips. For instance, the general approach of conjugating antibodies to the surface of polymeric nanoparticles to achieve active targeting could be applied to nanoparticles containing this compound. nih.gov The thiol group is particularly useful for surface chemistry, enabling covalent attachment through methods like thiol-ene reactions or bonding to gold surfaces. This allows for the creation of functionalized materials where the biological and coordination properties of the purine can be exploited in a controlled, localized manner.

Future Directions and Open Questions in 2,8 Diamino 3,7 Dihydropurine 6 Thione Research

Exploration of Unconventional Synthetic Methodologies

A common precursor for analogous compounds is 4,5,6-triaminopyrimidine-2-thiol. Open questions for future synthesis include:

Novel Cyclization Strategies: Current methods often involve condensation with aldehydes or carboxylic acids followed by oxidative cyclization to form the imidazole (B134444) ring of the purine (B94841) system. Future work could explore microwave-assisted organic synthesis (MAOS) to accelerate these reactions and improve yields, or the use of novel cyclizing agents that can directly install the 8-amino group.

Direct Amination Techniques: A significant challenge is the introduction of the amino group at the 8-position. Research could investigate direct C-H amination of a suitable 3,7-dihydropurine-6-thione precursor, a modern and atom-economical approach. Alternatively, adapting methods used for other purines, such as the conversion of an 8-bromo intermediate, could be explored.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future studies could screen for or engineer enzymes capable of constructing the dihydropurine thione core or performing selective amination.

Precursor/IntermediateReagent/ConditionProduct Type
4,5,6-Triaminopyrimidine-2-thiolAromatic Aldehydes / FeCl38-Aryl-3,7-dihydropurine-6-thiones
4,5,6-Triaminopyrimidine-2-thiolAromatic Carboxylic Acids / PPA8-Aryl-3,7-dihydropurine-6-thiones
8-Bromopurine nucleosidesAmmonia/Amines8-Aminopurine nucleosides

Table 1: Established Synthetic Approaches for Analogous Purine Derivatives

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of the molecular properties of 2,8-diamino-3,7-dihydropurine-6-thione is crucial for its future development. The interplay of its functional groups—two amino groups and a thione—suggests complex chemical behavior.

Tautomerism: The thione group at the 6-position can exist in equilibrium with its thiol tautomer. While computational studies on similar compounds suggest the thione form is generally more stable, the electronic influence of the 2- and 8-amino groups in this specific molecule is unknown. Advanced spectroscopic techniques (e.g., advanced NMR) combined with high-level computational chemistry could elucidate the predominant tautomeric form in different environments and its implications for reactivity.

Hydrogen Bonding and Self-Assembly: The presence of multiple hydrogen bond donors (amino groups, N-H in the purine ring) and acceptors (thione sulfur, ring nitrogens) makes this molecule an excellent candidate for forming intricate supramolecular structures. Future research should investigate its self-assembly properties in both the solid state (crystal engineering) and in solution.

Metal Ion Coordination: The thione and nitrogen atoms are potential sites for metal ion coordination. Isothermal titration calorimetry (ITC) and spectroscopic titrations could be used to study the binding affinity and stoichiometry with various metal ions, opening avenues for its use as a sensor or in metallo-organic materials.

Development of Novel Chemical Biology Tools Based on the Compound

The biological activities reported for a wide range of 8-substituted-3,7-dihydropurine-6-thiones—including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties—provide a strong rationale for exploring this compound as a chemical biology tool.

Fluorescent Probes: The purine scaffold is a known fluorophore. Future work could characterize the intrinsic fluorescence of this compound and explore its potential as a probe for specific biomolecules or cellular environments. Its metal-binding properties could be harnessed to develop fluorescent turn-on/turn-off sensors for metal ions.

Affinity-Based Probes: By attaching a reactive group or a photoreactive moiety to the core structure, the compound could be converted into an affinity-based probe to identify its protein targets within a cell, a critical step in understanding the mechanism of action for the observed biological activities in its analogs.

Scaffold for Fragment-Based Drug Discovery: The dihydropurine thione core could serve as a valuable fragment for screening against various biological targets. Understanding its binding modes could guide the design of more complex and potent inhibitors for specific enzymes or receptors.

Biological Activity of AnalogsPotential Application of this compound
AnticancerScaffold for developing new anticancer agents or probes for cancer-related proteins.
Anti-inflammatoryTool to investigate inflammatory pathways.
AntimicrobialProbe for studying essential microbial enzymes or pathways.
AntioxidantChemical tool to study oxidative stress in cells.

Table 2: Biological Activities of Analogous Compounds and Potential Chemical Biology Applications

Bridging Molecular Understanding to Advanced Material Design and Functional Applications

The unique structural features of this compound suggest its potential use as a building block for advanced materials.

Supramolecular Polymers and Gels: The extensive hydrogen-bonding capabilities could be exploited to form supramolecular polymers or hydrogels. These materials could have applications in drug delivery, tissue engineering, or as stimuli-responsive materials.

Organic Semiconductors: Purine-based molecules have been investigated for their electronic properties. The π-conjugated system of this compound, potentially tunable through protonation or metal coordination, makes it a candidate for investigation in organic electronics. Future research could involve fabricating and characterizing thin films of this compound or its derivatives.

Corrosion Inhibition: Thiol and amino-containing organic molecules are known to be effective corrosion inhibitors for various metals. The multiple potential interaction sites on this molecule could allow it to form a protective film on metal surfaces, a hypothesis that warrants experimental investigation.

Interdisciplinary Research Opportunities with Physics, Materials Science, and Pure Chemistry

The full potential of this compound can best be realized through interdisciplinary collaboration.

Physics: Collaboration with physicists would be essential to probe the fundamental electronic and photophysical properties of the molecule. Techniques such as ultrafast spectroscopy could reveal excited-state dynamics relevant to its potential use in optoelectronics.

Materials Science: Materials scientists could leverage the self-assembly and coordination properties of the molecule to design and fabricate novel functional materials, from sensors and catalysts to components for electronic devices.

Pure Chemistry: There remain fundamental questions for pure chemists regarding the reactivity of this molecule. For instance, exploring the chemistry of the thione group (e.g., oxidation, desulfurization) or the amino groups (e.g., diazotization, acylation) could lead to a diverse library of new derivatives with unique properties.

Q & A

Q. What are the recommended methodologies for synthesizing 2,8-Diamino-3,7-dihydropurine-6-thione, and how can reaction efficiency be optimized?

A common approach involves refluxing precursors (e.g., thiourea derivatives) with reagents like chloroacetic acid and anhydrous sodium acetate in glacial acetic acid. Purification via recrystallization from a solvent mixture (e.g., acetic acid/water) is typical . To optimize yield, systematically adjust parameters such as molar ratios, temperature (80–100°C), and reaction time (2–3 hours). Design of Experiments (DoE) can identify critical factors .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be validated?

Use NMR (¹H/¹³C) to confirm structure, HPLC for purity assessment (≥98%), and mass spectrometry for molecular weight verification . Cross-validate results with FTIR (functional groups) and X-ray crystallography (solid-state structure). Report solvent systems, instrument models, and calibration standards to ensure reproducibility .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

The compound’s limited solubility in aqueous buffers (as seen in analogs like xanthine) necessitates co-solvents (e.g., DMSO ≤0.1% v/v) or sonication. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may enhance solubility. Always include vehicle controls to rule out solvent interference .

Advanced Research Questions

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Triangulate data using multiple techniques: compare experimental NMR with density functional theory (DFT) simulations, and validate via X-ray diffraction. If discrepancies persist, re-examine sample purity (HPLC) or consider tautomeric forms . Document all assumptions in computational models (e.g., solvent effects, protonation states) .

Q. What strategies are effective for minimizing byproduct formation during synthesis?

Impurities often arise from incomplete cyclization or oxidation. Introduce inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC. Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for purification . Kinetic studies can identify rate-limiting steps for targeted optimization .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Perform molecular docking to predict binding affinities toward target enzymes (e.g., xanthine oxidase). QSAR models can correlate structural features (e.g., electron density at C6) with activity. Validate predictions with in vitro enzyme inhibition assays .

Q. What methodologies ensure stability of this compound in long-term biological studies?

Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Use LC-MS to detect degradation products. For storage, lyophilize the compound and store at -20°C under desiccation .

Q. How can researchers integrate cross-disciplinary approaches (e.g., chemical biology) to study its mechanism of action?

Combine synthesis with proteomics (e.g., affinity pulldown assays) to identify cellular targets. Use CRISPR-Cas9 knockout models to validate target relevance in disease pathways. Pair these with metabolomics to assess downstream effects .

Methodological Notes

  • Data Validation : Always include triplicate measurements and statistical analysis (e.g., ANOVA) for reproducibility .
  • Ethical Reporting : Disclose all synthetic byproducts and biological assay limitations (e.g., cytotoxicity thresholds) .
  • Interdisciplinary Collaboration : Leverage crystallography and computational labs for structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.